molecular formula C19H18ClN3O2S2 B11163298 3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide

3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11163298
M. Wt: 420.0 g/mol
InChI Key: WSWCTAXFFIKJID-UHFFFAOYSA-N
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Description

3-[(4-CHLOROPHENYL)SULFANYL]-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)SULFANYL]-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE typically involves multiple steps:

    Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol is performed to obtain the corresponding ester.

    Hydrazination: The ester is then subjected to hydrazination to form the hydrazide.

    Cyclization: The hydrazide undergoes cyclization to form the thiadiazole ring.

    Sulfonylation: The thiadiazole derivative is then converted into a sulfonyl chloride.

    Nucleophilic Substitution: Finally, the sulfonyl chloride reacts with the appropriate amine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENYL)SULFANYL]-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

3-[(4-CHLOROPHENYL)SULFANYL]-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)SULFANYL]-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C19H18ClN3O2S2

Molecular Weight

420.0 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C19H18ClN3O2S2/c1-25-16-5-3-2-4-13(16)12-18-22-23-19(27-18)21-17(24)10-11-26-15-8-6-14(20)7-9-15/h2-9H,10-12H2,1H3,(H,21,23,24)

InChI Key

WSWCTAXFFIKJID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl

Origin of Product

United States

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